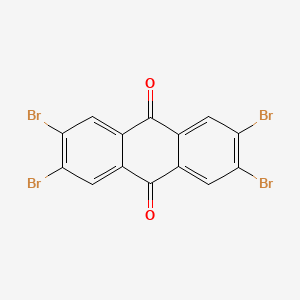
2,3,6,7-Tetrabromoanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetrabromoanthracene-9,10-dione is a polycyclic aromatic compound that belongs to the anthracene family. This compound is characterized by the presence of four bromine atoms at the 2, 3, 6, and 7 positions and two ketone groups at the 9 and 10 positions.
Métodos De Preparación
The synthesis of 2,3,6,7-Tetrabromoanthracene-9,10-dione typically involves a multi-step process. One of the common synthetic routes starts from benzene, which undergoes iodination to form tetraiodobenzene. This intermediate then undergoes a Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene, followed by a substitution reaction to replace the trimethylsilyl groups with bromine atoms . The final step involves a double Bergman cyclization to form the desired tetrabromoanthracene compound .
Análisis De Reacciones Químicas
2,3,6,7-Tetrabromoanthracene-9,10-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The ketone groups at the 9 and 10 positions can participate in redox reactions.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and bromine or iodine for halogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrabromoanthracene-9,10-dione has several scientific research applications:
Materials Science: It is used in the development of fluorescent probes and photochromic systems due to its unique optical properties.
Organic Electronics: The compound is explored for use in electroluminescent devices and organic light-emitting diodes (OLEDs).
Chemical Synthesis: It serves as a precursor for the synthesis of other polycyclic aromatic hydrocarbons and functionalized anthracenes.
Mecanismo De Acción
The mechanism by which 2,3,6,7-Tetrabromoanthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and ketone groups influences the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as fluorescence probing or electroluminescence .
Comparación Con Compuestos Similares
2,3,6,7-Tetrabromoanthracene-9,10-dione can be compared with other brominated anthracenes and anthraquinones. Similar compounds include:
2,3,6,7-Tetramethylanthracene: Known for its use in materials science and organic electronics.
2,3-Dibromoanthracene: Synthesized using Diels-Alder reactions and Bergman cyclizations.
2,6,9,10-Tetracyanoanthracene: Used as a sensitizer for organic photoconductors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and ketone groups, which confer distinct reactivity and applications.
Propiedades
Fórmula molecular |
C14H4Br4O2 |
|---|---|
Peso molecular |
523.8 g/mol |
Nombre IUPAC |
2,3,6,7-tetrabromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Br4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H |
Clave InChI |
QLYSPZGOZXTKMS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Br)Br)C(=O)C3=CC(=C(C=C3C2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


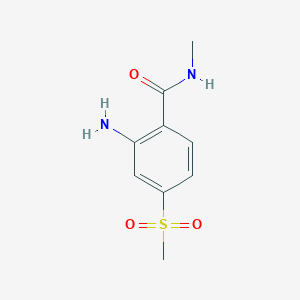
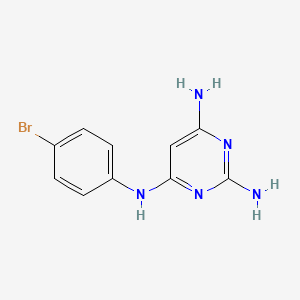
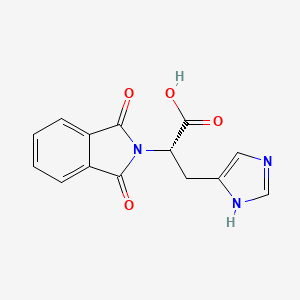


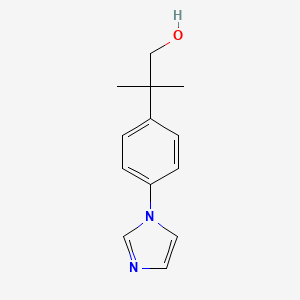
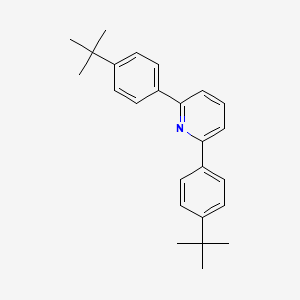

![rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13115071.png)
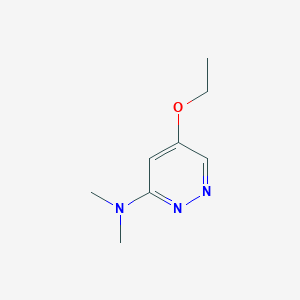
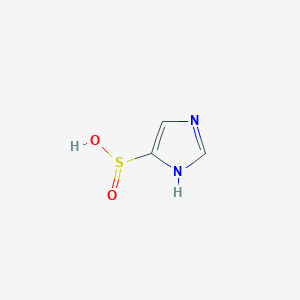

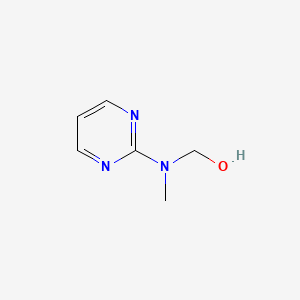
![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)
